molecular formula C9H17ClN2O2 B1379211 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 1461714-76-0

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

Cat. No. B1379211
CAS RN: 1461714-76-0
M. Wt: 220.69 g/mol
InChI Key: GZKSGBWDIUJBJR-UHFFFAOYSA-N
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Description

“3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride” is a chemical compound with the molecular formula C9H17ClN2O2 . It has a molecular weight of 220.70 g/mol .

Scientific Research Applications

Protein Tyrosine Phosphatase 1B Inhibition

A novel series of 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives have been synthesized and evaluated as inhibitors against protein tyrosine phosphatase 1B (PTP1B). Compound 6f, in particular, has shown moderate inhibitory activity with an IC50 of 2.87 +/- 0.24 µM, making it a promising lead compound for designing PTP1B inhibitors .

Pharmaceutical Research

This compound’s unique heterocyclic structure makes it a valuable asset in pharmaceutical research. Its high purity (Min. 95%) and molecular weight of 220.69 g/mol suggest its potential in the development of new therapeutic agents .

Organic Synthesis

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is also utilized in organic synthesis due to its versatile potential. The compound’s distinct structure can be leveraged in the synthesis of complex organic molecules .

Analytical Documentation

The compound is well-documented with analytical data such as NMR, HPLC, LC-MS, and UPLC, which are crucial for research and development in various scientific fields .

Chemical Properties

Detailed chemical properties like melting point, boiling point, density, molecular formula, and physical properties are available for researchers to explore further applications in chemistry and related disciplines .

properties

IUPAC Name

3-ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-12-8-7-9(13-11-8)3-5-10-6-4-9;/h10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKSGBWDIUJBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Reactant of Route 2
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Reactant of Route 3
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Reactant of Route 4
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Reactant of Route 5
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Reactant of Route 6
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

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